
2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid
Overview
Description
2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes an amino group, a tert-butoxycarbonyl (Boc) protecting group, and a phenylacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid typically involves multiple steps. One common method includes the protection of the amino group with a Boc group, followed by the coupling of the protected amino acid with a phenylacetic acid derivative. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily utilized in the synthesis of peptide-based drugs. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Synthesis of Peptide Derivatives
The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine in peptide synthesis, facilitating the formation of various derivatives. For instance, Boc-L-glutamine derivatives have been synthesized and evaluated for their pharmacological properties, including anti-inflammatory and anticancer activities .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds derived from 2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid). For example, derivatives have shown significant inhibition against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways.
α-Glucosidase Inhibition
Research indicates that certain derivatives exhibit strong α-glucosidase inhibitory activity, which is beneficial in managing type 2 diabetes mellitus by slowing carbohydrate digestion and absorption .
Acetylcholinesterase Inhibition
Another area of research focuses on the inhibition of acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds derived from this acid have been tested for their potential to improve cognitive function by preventing acetylcholine breakdown .
Anticancer Activity Case Study
A study published in the Journal of Research in Pharmacy reported on new derivatives synthesized from benzilic acid scaffolds that showed promising anticancer activity against leukemia and CNS cancer cell lines. The compounds demonstrated inhibition rates up to 84% against MOLT-4 leukemia cells, showcasing their potential as therapeutic agents .
Compound | Cell Line Tested | Inhibition Rate (%) |
---|---|---|
4g | MOLT-4 | 84.19 |
4p | SF-295 | 72.11 |
Enzyme Inhibition Case Study
In a separate study focusing on enzyme inhibition, several sulfonamide derivatives were synthesized and tested against α-glucosidase and acetylcholinesterase enzymes. These studies revealed that modifications to the aromatic rings significantly affected inhibitory potency, suggesting a structure-activity relationship that could guide future drug design .
Mechanism of Action
The mechanism of action of 2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The Boc protecting group plays a crucial role in stabilizing the compound and preventing premature reactions during its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(tert-butoxycarbonylamino)ethoxy]ethoxyacetic acid
- (S)-3-((tert-butoxycarbonyl)amino)-2-(4-(((2,4-dimethylbenzoyl)oxy)methyl)phenyl)propanoic acid
Uniqueness
2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid is unique due to its specific structural features, such as the presence of both an amino group and a Boc protecting group. This combination allows for versatile chemical modifications and applications in various fields. The compound’s ability to undergo multiple types of reactions and its potential in drug development further highlight its uniqueness compared to similar compounds.
Biological Activity
2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid, with CAS number 83714-72-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular properties, and biological activity, particularly focusing on its therapeutic implications.
Molecular Properties
The molecular formula of this compound is C19H26N2O7, with a molecular weight of 394.42 g/mol. The structure includes a tert-butoxycarbonyl (Boc) protecting group attached to L-glutamine, which is linked to a phenylacetic acid moiety. This structural configuration is significant for its biological interactions.
Property | Value |
---|---|
CAS Number | 83714-72-1 |
Molecular Formula | C19H26N2O7 |
Molecular Weight | 394.42 g/mol |
Purity | NLT 98% |
Synthesis
The synthesis of this compound typically involves the coupling of L-glutamine derivatives with appropriate acetic acid derivatives under controlled conditions to maintain the integrity of the Boc group. The process often utilizes standard peptide coupling techniques, which may include activating agents such as DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, research involving related structures has demonstrated their ability to inhibit tumor growth in xenograft mouse models. These compounds were found to be metabolically stable and showed selective cytotoxicity towards cancer cells expressing specific mutations in RAS genes, which are commonly implicated in various cancers .
The proposed mechanism of action for these compounds includes:
- Inhibition of RAS signaling pathways : By targeting RAS proteins, these compounds can disrupt downstream signaling that promotes cell proliferation and survival.
- Induction of apoptosis : In vitro studies have shown that treatment with related compounds leads to increased caspase activity, indicating the induction of programmed cell death in RAS-dependent cancer cell lines .
Case Studies
Several case studies have highlighted the efficacy of compounds structurally similar to this compound:
- Study on RAS Mutant Cell Lines : A study demonstrated that a related compound reduced the viability of NRAS mutant cell lines by over 60% at concentrations as low as 5 μM, while having minimal effects on wild-type NRAS cells .
- Xenograft Models : In xenograft models, administration of these compounds resulted in significant tumor regression compared to control groups. Tumor growth inhibition rates were reported to exceed 70% in some cases .
Q & A
Q. What are the optimal synthetic routes for 2-(4-((((tert-Butoxycarbonyl)-L-glutaminyl)oxy)methyl)phenyl)acetic acid, and how can reaction conditions be controlled to maximize yield?
Basic Research Focus
The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected L-glutamine to a phenylacetic acid derivative via an oxymethyl linker. Key steps include:
- Boc Protection : Ensure selective protection of the amino group in L-glutamine to prevent unwanted side reactions .
- Coupling Reaction : Use carbodiimide-based reagents (e.g., EDC/HOBt) for ester or amide bond formation under anhydrous conditions .
- Temperature Control : Maintain reactions at 0–4°C during activation steps to minimize racemization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
Advanced Consideration : For scalability, evaluate microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
Q. Which analytical techniques are critical for characterizing this compound, and how do they address structural confirmation and purity assessment?
Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., Boc-group integration at δ 1.4 ppm, aromatic protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 409.18) and detects impurities .
- HPLC-PDA : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies hydrolyzed byproducts .
Advanced Consideration : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures, particularly for stereochemical confirmation .
Q. How do researchers resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?
Advanced Research Focus
- Mechanistic Studies : Compare density functional theory (DFT) calculations of transition states with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .
- Isotope Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track nucleophilic attack pathways .
- Cross-Validation : Validate computational models (e.g., molecular dynamics simulations) with empirical data from pH-dependent stability assays .
Q. What strategies are employed to evaluate the compound's stability under varying pH and temperature conditions?
Basic Research Focus
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 25°C and 40°C for 24–72 hours .
- Analytical Monitoring : Track degradation via HPLC-MS to identify breakdown products (e.g., de-Boc derivatives or phenylacetic acid fragments) .
- Storage Recommendations : Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis .
Advanced Consideration : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to predict shelf life under ICH guidelines .
Q. How is the compound integrated into peptide-based drug design, particularly in overcoming synthetic challenges?
Advanced Research Focus
- Solid-Phase Peptide Synthesis (SPPS) : Incorporate the compound as a side-chain-modified residue using Fmoc/t-Bu strategies. Optimize coupling efficiency with PyBOP/DIPEA in DMF .
- Racemization Mitigation : Use low-temperature (4°C) coupling and short reaction times (<2 hours) to preserve stereochemistry .
- Biological Compatibility : Assess solubility in aqueous-organic mixtures (e.g., DMSO/PBS) for in vitro assays .
Q. What advanced spectroscopic methods are used to study its conformational dynamics in solution?
Advanced Research Focus
- Circular Dichroism (CD) : Monitor pH-dependent conformational changes in the glutaminyl moiety .
- NOESY NMR : Detect intramolecular interactions (e.g., between the Boc group and phenyl ring) to model 3D structure .
- Fluorescence Quenching : Study binding interactions with serum albumin using tryptophan fluorescence assays .
Q. How can researchers mitigate racemization risks during its incorporation into peptide chains?
Basic Research Focus
- Activation Method : Prefer HATU over DCC for lower racemization rates during coupling .
- Additives : Include 1-hydroxy-7-azabenzotriazole (HOAt) to suppress base-induced epimerization .
- Post-Synthesis Analysis : Use chiral HPLC with a Crownpak CR-I column to quantify D/L enantiomers .
Q. What are the key differences in its reactivity compared to non-Boc-protected analogs?
Advanced Research Focus
- Hydrolysis Kinetics : Boc-protected analogs exhibit 10–100x slower hydrolysis in acidic conditions compared to free amines .
- Solubility : The Boc group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability .
- Catalytic Hydrogenation : Boc groups are stable under H₂/Pd-C conditions, enabling selective deprotection of other functional groups .
Q. How is the compound's solubility profile optimized for biological assays?
Basic Research Focus
- Co-Solvent Systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- pH Adjustment : Solubilize in mildly alkaline buffers (pH 8–9) where the carboxylic acid group is deprotonated .
- Lyophilization : Prepare lyophilized powders for reconstitution in assay-specific buffers .
Q. What mechanistic insights guide its use in solid-phase peptide synthesis?
Advanced Research Focus
- Linker Design : The phenylacetic acid moiety serves as a rigid spacer, improving resin loading efficiency in SPPS .
- Orthogonal Deprotection : Boc groups are cleaved with TFA while retaining acid-labile side-chain protections (e.g., Trt or Pmc) .
- Kinetic Studies : Optimize coupling times (30–60 minutes) by monitoring Fmoc deprotection rates via UV-Vis .
Properties
IUPAC Name |
2-[4-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]oxymethyl]phenyl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O7/c1-19(2,3)28-18(26)21-14(8-9-15(20)22)17(25)27-11-13-6-4-12(5-7-13)10-16(23)24/h4-7,14H,8-11H2,1-3H3,(H2,20,22)(H,21,26)(H,23,24)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCWETYWYFVXPJ-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.